2-chloro-N-(5-{[2-chloro-5-(trifluoromethyl)phenyl]methyl}-1,3-thiazol-2-yl)acetamide
Description
Properties
IUPAC Name |
2-chloro-N-[5-[[2-chloro-5-(trifluoromethyl)phenyl]methyl]-1,3-thiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2F3N2OS/c14-5-11(21)20-12-19-6-9(22-12)4-7-3-8(13(16,17)18)1-2-10(7)15/h1-3,6H,4-5H2,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRSLECOJJFSEOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)CC2=CN=C(S2)NC(=O)CCl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2F3N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(5-{[2-chloro-5-(trifluoromethyl)phenyl]methyl}-1,3-thiazol-2-yl)acetamide typically involves multiple steps. One common method includes the reaction of 2-chloro-5-(trifluoromethyl)benzyl chloride with thiazole-2-amine in the presence of a base, followed by acetylation with chloroacetyl chloride. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(5-{[2-chloro-5-(trifluoromethyl)phenyl]methyl}-1,3-thiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorine atoms, using reagents like sodium methoxide.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
2-chloro-N-(5-{[2-chloro-5-(trifluoromethyl)phenyl]methyl}-1,3-thiazol-2-yl)acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-chloro-N-(5-{[2-chloro-5-(trifluoromethyl)phenyl]methyl}-1,3-thiazol-2-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Heterocyclic Variations
Pyrazole Derivatives
Example: 2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide
- Structure: Replaces thiazole with pyrazole; includes 4-chlorophenyl and cyano groups.
- Pyrazole rings are known for modulating GABA receptors in pests .
- Key Difference : The pyrazole core may enhance binding to insect-specific targets compared to thiazole-based compounds .
Thiadiazole Derivatives
Example : 2-Chloro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)-acetamide
Substituent Modifications on Thiazole
Nitro-Substituted Thiazole
Example : 2-Chloro-N-(5-nitrothiazol-2-yl)acetamide
- Structure : Features a nitro group at the 5-position of thiazole.
- Activity: Demonstrated antitrypanosomal activity, likely due to the nitro group’s electron-withdrawing effects enhancing reactivity .
Phenyl-Substituted Thiazole
Example : 2-Chloro-N-(4-phenylthiazol-2-yl)-acetamide
Shared Substituent: 2-Chloro-5-(Trifluoromethyl)Phenyl
Example : N-[(2-Chloro-5-(trifluoromethyl)phenyl]furan-2-yl)-5-methyl-4-phenyl-1H-imidazole
Comparative Data Table
*Calculated based on molecular formula.
Biological Activity
2-chloro-N-(5-{[2-chloro-5-(trifluoromethyl)phenyl]methyl}-1,3-thiazol-2-yl)acetamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article reviews the available literature on its biological activity, including mechanisms of action, efficacy against various pathogens, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 272.06 g/mol. The compound features a thiazole ring and a trifluoromethyl-substituted phenyl group, which are significant for its biological activity.
Antimicrobial Activity
Recent studies have highlighted the compound's effectiveness against various bacterial strains. The minimum inhibitory concentration (MIC) values indicate significant antibacterial properties:
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus (MRSA) | 62.5 |
| Enterococcus faecalis | 125 |
| Escherichia coli | 125 |
| Klebsiella pneumoniae | 15.6 |
The compound exhibited bactericidal activity, primarily by inhibiting protein synthesis and disrupting nucleic acid production pathways, as demonstrated in several in vitro assays .
Antifungal Activity
In addition to its antibacterial properties, the compound has shown antifungal activity against strains such as Candida albicans and Aspergillus niger. The MIC values for these fungi were reported to be around 62.5 μg/mL, which is comparable to established antifungal agents like fluconazole .
The proposed mechanism involves the inhibition of essential bacterial enzymes and interference with biofilm formation. For instance, docking studies have suggested that the compound interacts with bacterial histidine kinases involved in virulence and biofilm development .
Case Studies
- Study on MRSA : A study evaluated the efficacy of this compound against MRSA biofilms. The results indicated a minimum biofilm inhibitory concentration (MBIC) of 62.216 μg/mL, demonstrating its potential as a therapeutic agent against resistant strains .
- Anticancer Potential : Preliminary investigations into the anticancer properties of this compound have shown promise in inhibiting cell proliferation in various cancer cell lines. The compound's structural features are believed to contribute to its ability to induce apoptosis in cancer cells through modulation of signaling pathways .
Q & A
Q. What are the established synthetic routes for preparing 2-chloro-N-(5-{[2-chloro-5-(trifluoromethyl)phenyl]methyl}-1,3-thiazol-2-yl)acetamide?
The synthesis typically involves coupling 2-amino-5-(substituted-benzyl)thiazole derivatives with chloroacetyl chloride under controlled conditions. For example:
- Step 1 : React 2-amino-5-[(2-chloro-5-(trifluoromethyl)phenyl)methyl]-1,3-thiazole with triethylamine (TEA) in dioxane.
- Step 2 : Add chloroacetyl chloride dropwise at 20–25°C, followed by quenching with water.
- Step 3 : Purify the product via recrystallization (ethanol-DMF mixture) . Key variables: Reaction temperature, stoichiometric ratios of TEA and chloroacetyl chloride, and solvent choice (dioxane vs. THF) influence yield .
Q. What purification techniques are recommended for isolating the compound with high purity?
- Chromatography : Use silica gel column chromatography with ethyl acetate/hexane gradients to separate impurities from the crude product .
- Recrystallization : Ethanol-DMF or ethanol-petroleum ether mixtures are effective for obtaining crystalline solids (purity >95%) .
- Critical factors : Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:1) to avoid over- or under-reaction .
Q. Which spectroscopic methods are used for structural characterization?
- NMR : - and -NMR to confirm acetamide linkage (δ ~165–170 ppm for carbonyl) and trifluoromethyl group (δ ~110–120 ppm in -NMR) .
- IR : Stretching bands at ~1680 cm (C=O) and ~750 cm (C-Cl) .
- Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]) .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data for this compound?
- Case study : Discrepancies in antimicrobial assays may arise from variations in bacterial strains or assay conditions (e.g., pH-dependent activity ).
- Methodology : Validate results using orthogonal assays (e.g., broth microdilution vs. disk diffusion) and cross-check with computational docking studies (e.g., binding affinity to E. coli DNA gyrase) .
- Statistical analysis : Apply ANOVA to assess inter-experimental variability .
Q. What strategies optimize the compound’s stability during long-term storage?
- Solvent selection : Store in anhydrous DMSO or ethanol at −20°C to prevent hydrolysis of the acetamide group .
- Degradation analysis : Monitor via HPLC every 3 months; degradation products often include free thiazole and chloroacetic acid .
Q. How can crystallography aid in understanding its structure-activity relationship (SAR)?
- Tools : Use SHELXL for small-molecule refinement and ORTEP-3 for 3D visualization of the trifluoromethyl-thiazole interaction .
- Key findings : Twinning or weak diffraction data may occur due to flexible benzyl-thiazole linkage; apply TWINABS for data correction .
Methodological Recommendations
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
